molecular formula C15H19N5O4S B2904553 N-(4-(N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)sulfamoyl)phenyl)acetamide CAS No. 1797622-30-0

N-(4-(N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)sulfamoyl)phenyl)acetamide

Cat. No.: B2904553
CAS No.: 1797622-30-0
M. Wt: 365.41
InChI Key: DGTSTOIKLLXUHY-UHFFFAOYSA-N
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Description

N-(4-(N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)sulfamoyl)phenyl)acetamide is a compound with a unique chemical structure, making it an interesting subject for research in various fields including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)sulfamoyl)phenyl)acetamide typically involves multiple steps. The initial step usually includes the synthesis of 4-(dimethylamino)-2-methoxypyrimidine. This is followed by sulfonation to obtain 4-(dimethylamino)-2-methoxypyrimidin-5-yl sulfonic acid, which is then reacted with phenylamine to form the desired intermediate. The final step involves acetylation to produce this compound.

Industrial Production Methods

For industrial production, the same synthetic route is often used, albeit optimized for large-scale production. This includes the use of robust reaction conditions, efficient catalysts, and scalable purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: This compound can undergo oxidation reactions, where the dimethylamino group is particularly susceptible.

  • Reduction: Reduction can occur at the sulfonamide linkage.

  • Substitution: N-(4-(N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)sulfamoyl)phenyl)acetamide can participate in electrophilic and nucleophilic substitution reactions, especially at the aromatic ring.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Typical reducing agents are sodium borohydride and lithium aluminum hydride.

  • Substitution: Reagents such as halogens for electrophilic substitution and strong bases like sodium hydride for nucleophilic substitution.

Major Products Formed

  • Oxidation: The main products are often N-oxide derivatives.

  • Reduction: Produces reduced sulfonamides.

  • Substitution: Substituted phenylacetamide derivatives.

Scientific Research Applications

N-(4-(N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)sulfamoyl)phenyl)acetamide finds applications in:

  • Chemistry: As a precursor in the synthesis of more complex molecules.

  • Biology: Used in studying enzyme interactions due to its unique structure.

  • Medicine: Investigated for its potential as an antimicrobial and anticancer agent.

  • Industry: Employed in the development of advanced materials and coatings.

Mechanism of Action

The mechanism by which N-(4-(N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)sulfamoyl)phenyl)acetamide exerts its effects involves:

  • Molecular Targets: It interacts with proteins and enzymes, modifying their activity.

  • Pathways: It may inhibit enzymatic pathways critical for bacterial cell wall synthesis or cancer cell proliferation.

Comparison with Similar Compounds

Compared to other sulfonamide derivatives, N-(4-(N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)sulfamoyl)phenyl)acetamide stands out due to its enhanced activity and selectivity. Similar compounds include:

  • Sulfanilamide

  • Sulfamethoxazole

  • Sulfadiazine

  • Sulfisoxazole

This compound is unique due to its specific substitutions that enhance its chemical and biological properties.

Properties

IUPAC Name

N-[4-[[4-(dimethylamino)-2-methoxypyrimidin-5-yl]sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O4S/c1-10(21)17-11-5-7-12(8-6-11)25(22,23)19-13-9-16-15(24-4)18-14(13)20(2)3/h5-9,19H,1-4H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGTSTOIKLLXUHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CN=C(N=C2N(C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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